molecular formula C17H11FN6S B13355226 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13355226
M. Wt: 350.4 g/mol
InChI Key: NXSQKCBNZMBULA-UHFFFAOYSA-N
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Description

3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties.

Preparation Methods

The synthesis of 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves several steps:

Chemical Reactions Analysis

3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and interact with various receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents and specific biological activities. The unique combination of the triazole and thiadiazole rings in 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C17H11FN6S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN6S/c1-10-14(23-9-5-4-8-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-6-2-3-7-12(11)18/h2-9H,1H3

InChI Key

NXSQKCBNZMBULA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Origin of Product

United States

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